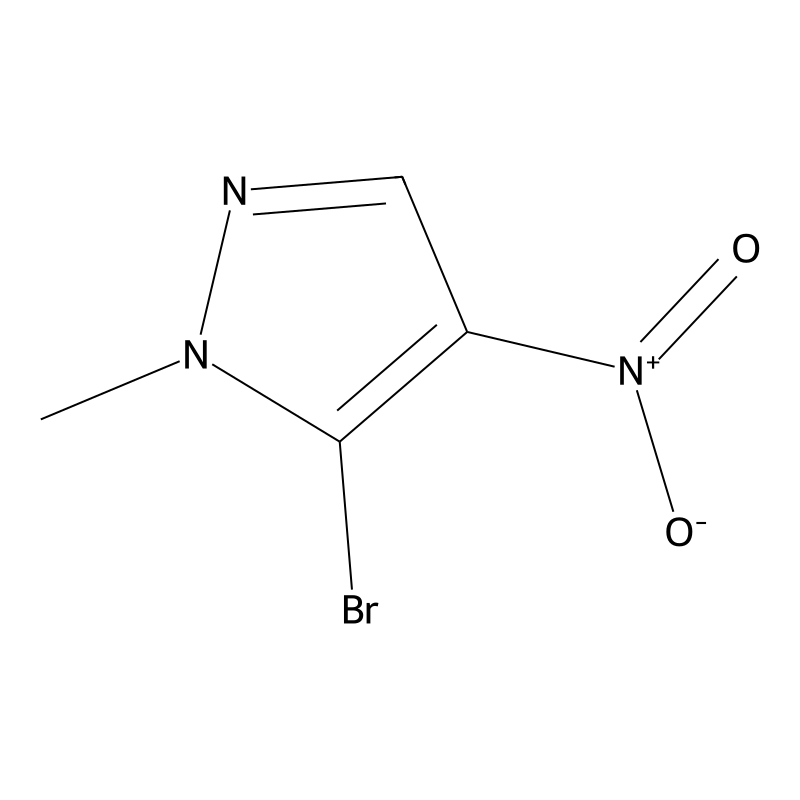5-bromo-1-methyl-4-nitro-1H-pyrazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Synthetic Intermediate: The presence of a reactive nitro group (NO2) and a bromine (Br) atom suggests 5-bromo-1-methyl-4-nitro-1H-pyrazole could be a useful intermediate in the synthesis of more complex molecules. Nitro groups can be readily transformed into various functional groups, while bromine can be used for coupling reactions.
- Biological Activity Investigation: The pyrazole ring structure is present in many biologically active molecules. Some pyrazoles exhibit anti-inflammatory, analgesic, and anticonvulsant properties . 5-Bromo-1-methyl-4-nitro-1H-pyrazole might be a candidate for studies to determine if it possesses similar biological activities.
5-Bromo-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound represented by the molecular formula C₄H₄BrN₃O₂. It features a five-membered pyrazole ring that is substituted with bromine, methyl, and nitro groups, making it a valuable compound in both organic synthesis and biological research. Its unique structure allows for various chemical reactivity and biological interactions, which are of significant interest in medicinal chemistry and agrochemical applications .
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under specific conditions.
- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts.
- Oxidation Reactions: The methyl group may be oxidized to a carboxyl group using strong oxidizing agents .
These reactions highlight the compound's versatility as a building block for more complex molecules.
Research indicates that 5-bromo-1-methyl-4-nitro-1H-pyrazole exhibits potential biological activities, particularly:
- Antimicrobial Properties: It has been investigated for its efficacy against various microbial strains.
- Anticancer Activity: Preliminary studies suggest it may influence cancer cell growth and proliferation through its interaction with specific cellular pathways.
- Enzyme Inhibition: Notably, it acts as an inhibitor of liver alcohol dehydrogenase, affecting alcohol metabolism and cellular processes .
These properties position it as a candidate for further pharmacological studies.
The synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole typically involves:
- Bromination of 1-methyl-4-nitro-1H-pyrazole: This reaction is often conducted using bromine or N-bromosuccinimide in solvents like acetic acid or chloroform at controlled temperatures to ensure selective bromination at the desired position.
- Industrial Production: Larger-scale production may utilize continuous flow reactors and automated systems to enhance efficiency. Purification is generally achieved through crystallization or chromatography techniques .
5-Bromo-1-methyl-4-nitro-1H-pyrazole has diverse applications:
- Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.
- Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
- Agrochemical Production: It is utilized in the formulation of pesticides and herbicides due to its reactive properties .
The compound's interactions with biological systems have been studied extensively:
- Enzyme Interactions: As an inhibitor of liver alcohol dehydrogenase, it alters metabolic pathways related to alcohol processing.
- Cellular Effects: It influences cell signaling pathways and gene expression, potentially impacting cellular metabolism and proliferation .
These interactions underscore its significance in biochemical research.
Several compounds share structural similarities with 5-bromo-1-methyl-4-nitro-1H-pyrazole. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole | 0.88 | Two bromine substituents; enhanced reactivity |
| 3-Bromo-1-methyl-4-nitro-1H-pyrazole | 0.71 | Single bromine; potential for different reactivity patterns |
| 3,5-Dibromo-4-nitro-1H-pyrazole | 0.78 | Similar nitro group; differing substitution pattern |
| 3-Methyl-4-nitro-1H-pyrazole | 0.65 | Lacks bromine; different biological activity potential |
These compounds illustrate the uniqueness of 5-bromo-1-methyl-4-nitro-1H-pyrazole through its specific substitution patterns and resultant properties.








